Cas no 2138123-84-7 (2-(3-Methoxy-1,2-thiazol-4-yl)benzoic acid)

2-(3-Methoxy-1,2-thiazol-4-yl)benzoic acid is a heterocyclic benzoic acid derivative featuring a methoxy-substituted thiazole ring. This compound is of interest in medicinal and agrochemical research due to its structural motif, which combines aromatic and heterocyclic functionalities. The presence of both carboxylic acid and methoxy-thiazole groups enhances its potential as a versatile intermediate in synthetic chemistry, particularly for the development of bioactive molecules. Its well-defined molecular structure allows for precise modifications, making it valuable in the design of pharmacophores or ligands. The compound exhibits stability under standard conditions, facilitating handling and storage in laboratory settings. Further applications may include coordination chemistry or material science due to its chelating properties.
2-(3-Methoxy-1,2-thiazol-4-yl)benzoic acid structure
2138123-84-7 structure
Product Name:2-(3-Methoxy-1,2-thiazol-4-yl)benzoic acid
CAS No:2138123-84-7
MF:C11H9NO3S
MW:235.259061574936
CID:5814415
PubChem ID:165492006
Update Time:2025-08-05

2-(3-Methoxy-1,2-thiazol-4-yl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1154414
    • 2138123-84-7
    • 2-(3-methoxy-1,2-thiazol-4-yl)benzoic acid
    • 2-(3-Methoxy-1,2-thiazol-4-yl)benzoic acid
    • Inchi: 1S/C11H9NO3S/c1-15-10-9(6-16-12-10)7-4-2-3-5-8(7)11(13)14/h2-6H,1H3,(H,13,14)
    • InChI Key: FAIXXXDSBKDACK-UHFFFAOYSA-N
    • SMILES: S1C=C(C(=N1)OC)C1C=CC=CC=1C(=O)O

Computed Properties

  • Exact Mass: 235.03031432g/mol
  • Monoisotopic Mass: 235.03031432g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 87.7Ų

2-(3-Methoxy-1,2-thiazol-4-yl)benzoic acid Pricemore >>

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Additional information on 2-(3-Methoxy-1,2-thiazol-4-yl)benzoic acid

Compound 2138123-84-7: 2-(3-Methoxy-1,2-thiazol-4-yl)benzoic Acid

The compound with CAS number 2138123-84-7, known as 2-(3-Methoxy-1,2-thiazol-4-yl)benzoic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzoic acid moiety with a substituted thiazole ring. The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is further substituted with a methoxy group at the 3-position. This combination of functional groups imparts the molecule with interesting chemical and biological properties.

Recent studies have highlighted the potential of 2-(3-Methoxy-1,2-thiazol-4-yl)benzoic acid in drug discovery. Its structure suggests that it could act as a ligand for various biological targets, including enzymes and receptors. For instance, researchers have explored its ability to inhibit certain kinases, which are key players in cellular signaling pathways. The benzoic acid group is known to enhance the acidity of the molecule, which can influence its binding affinity to target proteins.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the thiazole ring. One common approach is the condensation of thiourea or thioamide derivatives with aldehydes or ketones in the presence of an acid catalyst. The methoxy substitution on the thiazole ring can be achieved through nucleophilic aromatic substitution or other suitable methods. The final step involves coupling the substituted thiazole with a benzoic acid derivative to form the desired product.

The chemical properties of CAS 2138123-84-7 are influenced by its functional groups. The thiazole ring contributes to aromaticity and electron-withdrawing effects, while the methoxy group introduces electron-donating characteristics. This balance of electronic effects can modulate the reactivity of the molecule in various chemical reactions. Additionally, the benzoic acid group can participate in hydrogen bonding, which is crucial for intermolecular interactions.

In terms of applications, 2-(3-Methoxy-1,2-thiazol-4-yl)benzoic acid has shown promise in medicinal chemistry. Its ability to inhibit specific enzymes makes it a potential candidate for treating diseases such as cancer and inflammation. Researchers have also investigated its role as a building block for more complex molecules with enhanced bioactivity.

The safety profile of this compound is another area of interest. Preliminary toxicological studies suggest that it has low acute toxicity; however, further research is needed to fully understand its long-term effects and bioaccumulation potential. Regulatory agencies require comprehensive safety assessments before this compound can be used in therapeutic applications.

In conclusion, CAS 2138123-84-7, or 2-(3-Methoxy-1,2-thiazol-4-yl)benzoic acid, represents an intriguing molecule with diverse applications in chemistry and pharmacology. Its unique structure and functional groups make it a valuable tool for researchers exploring new drug candidates and advanced materials.

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